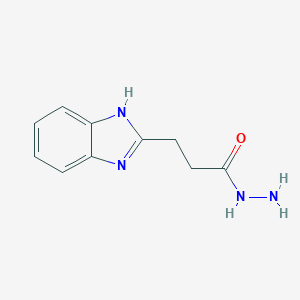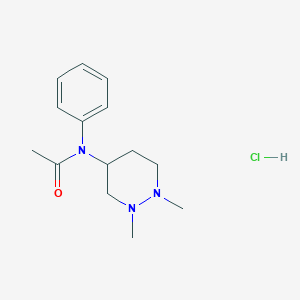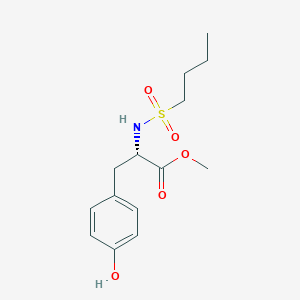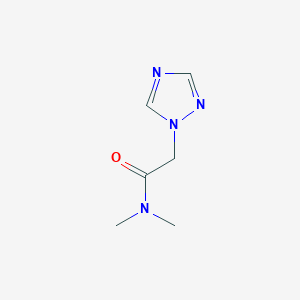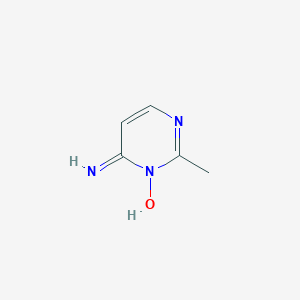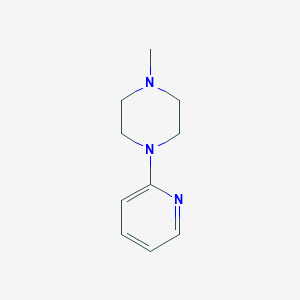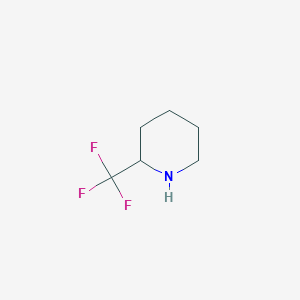![molecular formula C22H20N8O B127977 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one CAS No. 151327-13-8](/img/structure/B127977.png)
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazolopyrimidines and has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is not well understood. However, it is believed to interact with various cellular targets and pathways to exert its biological effects. The compound has been shown to inhibit the activity of certain enzymes and modulate the expression of certain genes, which may contribute to its therapeutic properties.
Efectos Bioquímicos Y Fisiológicos
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has exhibited antibacterial and antifungal activities against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one in lab experiments include its potential therapeutic properties, high purity, and availability. However, the limitations include the lack of understanding of its mechanism of action, potential toxicity, and the need for further studies to validate its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one. Some of these include:
1. Further studies to understand the mechanism of action of the compound
2. Investigation of the potential toxicity of the compound
3. Development of new derivatives with improved therapeutic properties
4. Clinical trials to evaluate the safety and efficacy of the compound in humans
5. Exploration of the potential use of the compound in combination with other drugs for synergistic effects.
Conclusion
In conclusion, 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a promising compound that has shown potential therapeutic properties in various biological assays. The synthesis method has been optimized to obtain high yields and purity of the compound. However, further studies are needed to understand its mechanism of action, potential toxicity, and therapeutic potential in humans. The future directions for research on this compound are promising and could lead to the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one involves the reaction between 4-(2-(2H-tetrazol-5-yl)phenyl)benzaldehyde and 7-propyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a base and a solvent. The reaction proceeds through a condensation reaction followed by cyclization to form the desired compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has shown potential therapeutic properties in various biological assays. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. It has also exhibited antibacterial and antifungal activities against various pathogens.
Propiedades
Número CAS |
151327-13-8 |
|---|---|
Nombre del producto |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
Fórmula molecular |
C22H20N8O |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)30-13-23-27-22(30)24-19)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-25-28-29-26-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,24,27)(H,25,26,28,29) |
Clave InChI |
ONQSJAULSZBAGS-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C=NNC2=N1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C(=O)N2C=NNC2=N1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Sinónimos |
7-Propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-s-triazolo(4,3-a)pyrimidin-5-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



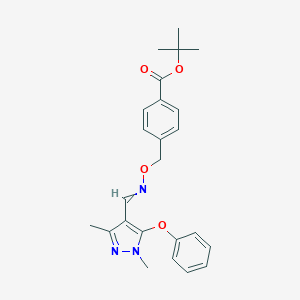
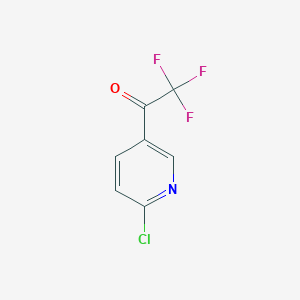
![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
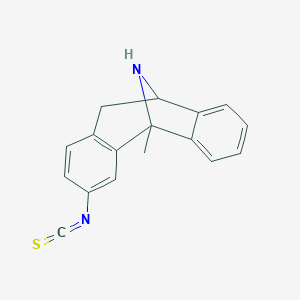
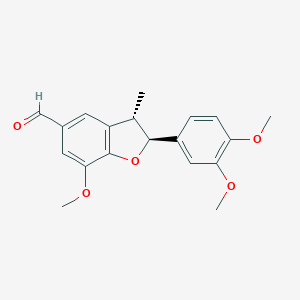
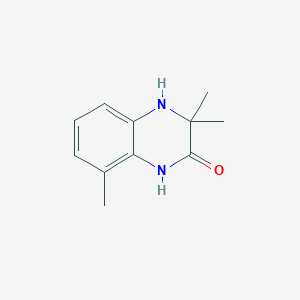
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
